Hexyl[2-(morpholin-4-yl)ethyl]amine
Description
Significance of Complex Amine Structures in Chemical and Biological Research
The versatility of amines also extends to medicinal chemistry, where they are integral components of numerous therapeutic agents. byjus.com The ability of the nitrogen atom in an amine to act as a base and a nucleophile is fundamental to its reactivity and its interaction with biological targets. nih.govsolubilityofthings.com The presence of multiple amine groups, as seen in polyamines, can lead to enhanced binding affinities and specific biological activities. researchgate.net
Contextualizing Hexyl[2-(morpholin-4-yl)ethyl]amine within Contemporary Organic Synthesis and Medicinal Chemistry
This compound is a polyamine characterized by a hexyl group, an ethylenediamine (B42938) linker, and a morpholine (B109124) ring. While specific research on this exact compound is limited, its constituent parts provide a clear context for its relevance in modern chemical research.
The synthesis of such molecules often involves the reaction of a primary amine with a suitable electrophile. For instance, the morpholine moiety can be introduced through the reaction of an amino alcohol with ethylene (B1197577) sulfate (B86663) in a high-yielding, one- or two-step process. chemrxiv.org The alkylation of amines is a fundamental reaction that allows for the creation of more complex structures by attaching alkyl groups, thereby modifying the compound's properties. solubilityofthings.com
From a medicinal chemistry perspective, the morpholine ring is a particularly interesting heterocyclic scaffold. nih.govnih.gov It is found in a number of approved drugs and is often incorporated into molecules to improve their pharmacological properties. nih.govmdpi.com The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, potentially influencing the molecule's solubility and binding to biological targets.
Conceptual Frameworks for Investigating Structure-Function Relationships in Polyamines
Understanding the relationship between the structure of a polyamine and its function is a cornerstone of medicinal chemistry and molecular biology. For polyamines, several key structural features are considered:
The nature of the alkyl chains: The length and branching of the alkyl chains connecting the amine groups can significantly impact the molecule's flexibility, lipophilicity, and ultimately, its biological activity. nih.gov
The type of amine groups: The substitution on the nitrogen atoms (primary, secondary, or tertiary) influences the basicity and nucleophilicity of the amine, as well as its ability to participate in hydrogen bonding. solubilityofthings.com
The presence of heterocyclic scaffolds: The incorporation of rings, such as the morpholine ring in this compound, can impose conformational constraints and introduce additional points of interaction with biological targets. nih.govnih.gov
By systematically modifying these structural elements and observing the resulting changes in biological activity, researchers can develop a comprehensive understanding of the structure-function relationship for a given class of polyamines. nih.govnih.gov This knowledge is critical for the rational design of new molecules with desired therapeutic effects. nih.gov
Emerging Research Frontiers for Amines Incorporating Morpholine Moieties
The morpholine moiety continues to be a fertile ground for research in medicinal chemistry. Current research is exploring the use of morpholine-containing compounds in a variety of therapeutic areas. For example, novel morpholine-bearing quinoline (B57606) derivatives have been investigated as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. mdpi.com
Furthermore, the development of new synthetic methodologies is expanding the accessibility and diversity of morpholine-containing compounds. chemrxiv.org This includes the aminomethylation of various heterocyclic systems using morpholine as a source of the methylene (B1212753) group, offering a novel route to complex amine structures. acs.org As our understanding of the biological roles of morpholine-containing amines grows, so too will the opportunities for developing innovative therapeutic agents.
Structure
2D Structure
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)hexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O/c1-2-3-4-5-6-13-7-8-14-9-11-15-12-10-14/h13H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPYUOOVHAHFGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCCN1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategic Approaches for the Construction of Hexyl and Morpholine-Ethylamine Fragments
The assembly of the target compound necessitates methods for incorporating both a simple alkyl chain (hexyl) and a more complex heterocyclic moiety (morpholine-ethylamine). The following subsections explore established synthetic protocols where these fragments are utilized, providing a blueprint for potential synthetic pathways.
The pyrimidine (B1678525) scaffold is a core structure in many bioactive compounds, and its synthesis often involves the incorporation of various amine substituents. nih.gov Methodologies for creating fused pyrimidine systems demonstrate the utility of primary amines like hexylamine (B90201) as key building blocks. For instance, multicomponent reactions (MCRs) are frequently employed to construct the pyrimidine core and can incorporate a diverse range of substituents. nih.gov
Research into the synthesis of fused pyrimidine and pyridine (B92270) derivatives often starts from precursor molecules that are cyclized using amines. nih.govmdpi.com In one multistep synthesis, 2-aminopyrimidines were formed through the cyclocondensation of enones with guanidine. nih.gov Such synthetic schemes highlight how primary amines can be readily integrated into complex heterocyclic systems. The use of ultrasound irradiation has also emerged as an effective method to promote the synthesis of pyrimidines, often leading to shorter reaction times and higher yields. nih.gov These approaches show the feasibility of incorporating a hexyl group via hexylamine into a larger molecular framework, a strategy applicable to the synthesis of the target molecule.
Table 1: Examples of Reagents in Pyrimidine Synthesis
| Starting Material Type | Reagent Example | Role in Synthesis |
|---|---|---|
| Enone | 1-(furan-2-yl)-3-(thiophen-2-yl) chalcone | Precursor for cyclocondensation nih.gov |
| Amine Source | Guanidine, Ammonium Acetate | Provides nitrogen atoms for the pyrimidine ring nih.govukm.my |
| Activating Agent | N/A | N/A |
| Solvent | Ethanol, n-BuOH | Reaction medium nih.govukm.my |
Nucleophilic addition is a fundamental reaction in organic synthesis for forming carbon-nitrogen bonds. libretexts.org The reaction of aldehydes or ketones with primary amines, such as hexylamine, yields imines (also known as Schiff bases), while secondary amines, like morpholine (B109124), produce enamines. pressbooks.pubrsc.org This process is typically reversible and acid-catalyzed. pressbooks.pub
The mechanism begins with the nucleophilic attack of the amine on the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. fiveable.melibretexts.org Following a proton transfer, the carbinolamine is protonated by an acid catalyst, which converts the hydroxyl group into a good leaving group (water). libretexts.orgpressbooks.pub Elimination of water leads to the formation of an iminium ion, which then loses a proton to yield the final imine product. libretexts.org This reaction is crucial in many biological pathways and synthetic routes for creating complex molecules containing C=N bonds. pressbooks.pubrsc.org This foundational reaction type represents a primary method for attaching the hexylamine fragment to a suitable electrophilic partner.
Table 2: Key Steps in Imine and Enamine Formation
| Step | Description | Intermediate/Product |
|---|---|---|
| 1. Nucleophilic Attack | The amine's lone pair attacks the carbonyl carbon. | Tetrahedral Intermediate |
| 2. Proton Transfer | A proton moves from the nitrogen to the oxygen. | Carbinolamine libretexts.orgfiveable.me |
| 3. Protonation of -OH | An acid catalyst protonates the hydroxyl group. | Protonated Carbinolamine |
| 4. Elimination | The protonated hydroxyl group leaves as water. | Iminium Ion libretexts.orglibretexts.org |
| 5. Deprotonation | A base removes a proton from the nitrogen (for imines) or an adjacent carbon (for enamines). | Imine or Enamine libretexts.org |
Quinazoline-2,4-diones are another class of heterocyclic compounds with significant biological relevance. aurigeneservices.com Efficient one-pot synthetic methods have been developed to construct these molecules, which often involve the incorporation of various amine substituents. google.comkoreascience.kr A common strategy involves the reaction of isatoic anhydride (B1165640) with a primary amine. aurigeneservices.comgoogle.com This reaction proceeds through ring-opening of the anhydride, followed by decarboxylation and subsequent cyclization to form the quinazolinone core. aurigeneservices.com
These protocols allow for the introduction of diverse substituents at the N1 and N3 positions of the quinazoline (B50416) ring. For example, a primary amine like hexylamine could be used to introduce the hexyl group. Further functionalization could then incorporate the morpholine-ethylamine moiety. The development of one-pot procedures, which avoid the isolation of intermediates, makes this an efficient approach for generating molecular diversity. google.comnih.gov
General Synthetic Routes to 2-(Morpholin-4-yl)ethylamine Derivatives
The 2-(morpholin-4-yl)ethylamine fragment is a common structural motif in medicinal chemistry. Its synthesis can be achieved through various established routes.
Morpholine and its derivatives are prevalent in pharmaceuticals due to their favorable properties. bohrium.com The synthesis of the morpholine ring itself can be achieved through several methods, including the cyclization of 1,2-amino alcohols. organic-chemistry.orgchemrxiv.org A recently developed one or two-step protocol uses ethylene (B1197577) sulfate (B86663) to convert 1,2-amino alcohols into morpholines in high yield. organic-chemistry.orgchemrxiv.org
Once the morpholine ring is formed, it can be further derivatized. For example, a new series of morpholine derivatives was prepared by reacting morpholine with ethyl chloroacetate, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazide intermediate. uobaghdad.edu.iq This intermediate was then used to construct more complex heterocyclic systems, such as 1,2,4-triazoles. uobaghdad.edu.iq These multi-step syntheses demonstrate how the morpholine moiety can be elaborated to include the ethylamine (B1201723) linker required for the target compound.
The N-(2-morpholin-4-ylethyl) group is a key component of several pharmacologically active molecules, such as the antidepressant Moclobemide (B1677376). uchile.cl The synthesis of N-substituted benzamide (B126) derivatives often involves the coupling of a substituted benzoyl chloride with an appropriate amine. researchgate.netnih.gov
In the context of the target molecule, N-(2-morpholin-4-yl)ethylamine would serve as the amine component. This amine can be reacted with an appropriate acylating agent, such as hexanoyl chloride, to form the final amide linkage. The synthesis of moclobemide analogs, for example, showcases the robustness of this amide bond formation strategy. uchile.cl Similarly, studies on other N-substituted benzamides have demonstrated the versatility of this approach for creating a wide array of compounds. researchgate.netmdpi.comnih.gov This method represents a direct and well-precedented route for the final coupling step in the synthesis of Hexyl[2-(morpholin-4-yl)ethyl]amine.
Novel Catalytic Systems and Environmentally Benign Synthetic Approaches for Amine Compounds
The development of sustainable and environmentally friendly methods for amine synthesis is a major focus of modern organic chemistry. Traditional methods often involve stoichiometric reagents, harsh reaction conditions, and the generation of significant waste. Novel catalytic systems aim to address these shortcomings by offering higher efficiency, selectivity, and a better environmental profile.
One of the most prominent green approaches to amine synthesis is "borrowing hydrogen" or "hydrogen autotransfer" catalysis. This methodology allows for the N-alkylation of amines with alcohols, where water is the only byproduct. In this process, a transition metal catalyst (commonly based on ruthenium or iridium) temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, still held by the catalyst, to yield the alkylated amine. This approach avoids the pre-oxidation of the alcohol and the use of stoichiometric reducing agents, making it highly atom-economical. For a compound like this compound, this could involve the reaction of hexylamine with 2-(morpholino)ethanol.
Another significant advancement is the use of non-precious metal catalysts for amine synthesis. While noble metals like palladium, rhodium, and ruthenium are highly effective, their cost and limited availability are drawbacks. Consequently, there is growing interest in developing catalysts based on earth-abundant and less toxic metals such as iron, copper, nickel, and manganese. These catalysts have shown increasing promise in various C-N bond-forming reactions, including reductive amination and amination of alcohols. For example, iron-catalyzed reductive amination of aldehydes and ketones with amines using molecular hydrogen or other green reducing agents is an area of active research.
The use of biomass-derived starting materials is also a key aspect of green chemistry. For instance, fatty aldehydes or alcohols derived from plant oils could serve as precursors for the hexyl group in this compound. Combining these renewable feedstocks with energy-efficient catalytic processes, such as those performed under mild conditions or using alternative energy sources like microwave or flow chemistry, further enhances the sustainability of the synthesis.
The table below outlines some novel catalytic systems and their application in environmentally benign amine synthesis.
| Catalytic Approach | Typical Catalyst | Green Chemistry Principle | Relevance to Amine Synthesis |
| Borrowing Hydrogen | Ru or Ir complexes | Atom Economy, Waste Reduction | N-alkylation of amines with alcohols, producing only water as a byproduct. |
| Non-Precious Metal Catalysis | Fe, Cu, Ni, Mn complexes | Use of Abundant Metals, Reduced Cost | Catalyzing reductive amination and other C-N bond-forming reactions. |
| Biomass Valorization | Various catalysts | Use of Renewable Feedstocks | Sourcing of alkyl chains from biomass-derived alcohols or aldehydes. |
| Flow Chemistry | Immobilized catalysts | Process Intensification, Safety | Continuous production with better control over reaction parameters and reduced reactor volume. |
These advanced synthetic strategies represent a significant step forward in the production of amines, offering pathways that are not only efficient and selective but also aligned with the principles of green chemistry.
Advanced Structural Characterization and Spectroscopic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.
A ¹H NMR spectrum of Hexyl[2-(morpholin-4-yl)ethyl]amine would be expected to show distinct signals corresponding to the protons of the hexyl group, the ethyl bridge, and the morpholine (B109124) ring. The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative atoms like nitrogen and oxygen causing a downfield shift (to higher ppm values).
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |
| CH₃ (Hexyl) | ~0.9 | Triplet (t) | 3H |
| -(CH₂)₄- (Hexyl) | ~1.2-1.4 | Multiplet (m) | 8H |
| -CH₂-N (Hexyl) | ~2.5-2.7 | Triplet (t) | 2H |
| -NH- | ~1.5-3.0 (broad) | Singlet (s) | 1H |
| -N-CH₂-CH₂-N- (Ethyl) | ~2.6-2.8 | Multiplet (m) | 4H |
| -N-CH₂- (Morpholine) | ~2.4-2.6 | Triplet (t) | 4H |
| -O-CH₂- (Morpholine) | ~3.6-3.8 | Triplet (t) | 4H |
This is a predictive table based on known chemical shift values for similar functional groups.
The integration of the signals would confirm the number of protons in each environment, and the splitting patterns (multiplicities) would reveal the number of neighboring protons, thus establishing the connectivity of the molecular fragments.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will produce a distinct signal.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| CH₃ (Hexyl) | ~14 |
| -(CH₂)₄- (Hexyl) | ~22-32 |
| -CH₂-N (Hexyl) | ~50 |
| -N-CH₂-CH₂-N- (Ethyl) | ~48-55 |
| -N-CH₂- (Morpholine) | ~54 |
| -O-CH₂- (Morpholine) | ~67 |
This is a predictive table based on known chemical shift values for similar functional groups.
The chemical shifts are indicative of the type of carbon atom (e.g., sp³ hybridized) and its proximity to electronegative atoms. The signals for the carbons attached to nitrogen and oxygen would be found further downfield.
Infrared (IR) Spectroscopy for the Identification of Characteristic Functional Groups
IR spectroscopy is a powerful technique for identifying the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation. The spectrum would display characteristic absorption bands for the amine, alkane, and ether functional groups in this compound.
Expected IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Secondary Amine (N-H) | Stretching | 3300-3500 (weak to medium, broad) |
| C-H (Alkane) | Stretching | 2850-2960 (strong) |
| C-N (Amine) | Stretching | 1000-1250 (medium) |
| C-O-C (Ether) | Stretching | 1070-1150 (strong) |
| CH₂ | Bending | 1450-1470 (medium) |
This is a predictive table based on known IR absorption frequencies.
The presence of a broad absorption band in the region of 3300-3500 cm⁻¹ would be a key indicator of the N-H stretch of the secondary amine. Strong absorptions in the 2850-2960 cm⁻¹ region would confirm the presence of the C-H bonds of the alkyl chains, and a strong band around 1100 cm⁻¹ would be characteristic of the C-O-C stretching of the morpholine ring.
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pathway Analysis
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be highly effective for assessing the purity of a this compound sample. The liquid chromatograph would separate the target compound from any impurities, and the mass spectrometer would provide the molecular weight of each component. For this compound, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 215.21. uni.lu Analysis of the mass spectrum would allow for the identification of any synthesis byproducts or degradation products.
GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. While direct analysis of this compound by GC-MS may be challenging due to its polarity and relatively high boiling point, derivatization techniques could be employed to increase its volatility. The resulting mass spectrum would exhibit characteristic fragmentation patterns. Key fragments would likely arise from the cleavage of the C-N bonds and the fragmentation of the hexyl chain and the morpholine ring, providing further confirmation of the compound's structure.
X-ray Crystallography for Precise Three-Dimensional Molecular and Crystal Structure Determination
Without experimental crystallographic data for this compound, a definitive analysis of its conformational preferences is not possible. However, studies on other compounds containing a morpholine ring frequently show that the morpholine ring adopts a stable chair conformation. nih.gov This is a common structural feature for such six-membered heterocyclic rings.
A detailed investigation of the hydrogen bonding networks and crystal packing of this compound cannot be conducted without crystallographic information. Such an analysis would typically reveal how individual molecules interact with each other in the solid state, influencing properties like melting point and solubility. For related compounds, hydrogen bonding is a significant factor in their crystal structures. nih.gov
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis is contingent on having the crystal structure data from X-ray crystallography. As this is not available for this compound, a Hirshfeld surface analysis cannot be performed. For other molecules, this analysis provides a detailed breakdown of the types and relative importance of different intermolecular contacts, such as hydrogen bonds and van der Waals forces. nih.govnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Photophysical Properties
No specific UV-Vis spectroscopic data for this compound has been reported in the reviewed literature. This analytical technique is used to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum can provide information about the presence of chromophores and other structural features. Without this data, a discussion of its electronic absorption and photophysical properties is purely speculative.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Optimization
No specific DFT studies on Hexyl[2-(morpholin-4-yl)ethyl]amine were identified in the available literature. Such studies would be instrumental in understanding the molecule's fundamental properties.
There is no published data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for this compound. This information is crucial for assessing the chemical reactivity and kinetic stability of a molecule.
Detailed calculations of electrostatic and dispersion energy contributions, which are vital for understanding the forces that stabilize the molecular structure of this compound, have not been reported in the searched scientific literature.
Molecular Docking Simulations for Predicting Ligand-Receptor Binding Modes and Affinities
There is a lack of published molecular docking studies involving this compound. Such simulations are critical for predicting how this compound might interact with biological receptors and for identifying potential therapeutic targets.
Molecular Dynamics (MD) Simulations for Dynamic Conformational Analysis and Solvent Effects
No specific molecular dynamics simulation studies for this compound were found. MD simulations would provide valuable insights into the compound's conformational flexibility, its behavior in different solvent environments, and the stability of its various forms over time.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling
The development of QSAR models for this compound and related compounds has not been described in the available research. QSAR studies are essential for building predictive models that correlate the chemical structure of compounds with their biological activities.
Theoretical Investigations of Reaction Mechanisms and Kinetic Profiles
There is no information available from theoretical studies on the reaction mechanisms or kinetic profiles involving this compound. Such investigations would be key to understanding its reactivity and the pathways of its chemical transformations.
Structure Activity Relationship Sar and Pharmacomodulation at the Molecular Level
Analysis of the Hexyl Chain's Contribution to Molecular Recognition and Binding Specificity
Detailed research on various bioactive compounds has demonstrated that the length of an alkyl side chain directly correlates with receptor binding affinity up to an optimal point. For instance, studies on cannabimimetic indoles have shown that high affinity for CB1 and CB2 receptors necessitates an alkyl chain of at least three carbons, with optimal binding observed with a five-carbon chain. nih.gov A further increase in chain length to a heptyl group can lead to a significant decrease in binding affinity, suggesting a defined spatial limit to the hydrophobic pocket. nih.gov
In the case of Hexyl[2-(morpholin-4-yl)ethyl]amine, the six-carbon chain is poised to form van der Waals interactions within a hydrophobic region of its biological target. The flexibility of the hexyl chain allows it to adopt various conformations, potentially enabling an induced-fit mechanism upon binding. The precise contribution and optimal length for its specific target would depend on the topology of the binding site. For example, in studies of hydrophobically-modified gelatin hydrogels, the amount of an adsorbed hydrophobic drug model increased with the length of the alkyl chain from four to twelve carbons, indicating that longer chains can lead to stronger hydrophobic interactions.
It is a well-established principle in medicinal chemistry that for a homologous series of compounds, increasing the length of an alkyl chain often leads to an increase in biological activity up to a certain point, after which activity may plateau or decrease. This "cut-off effect" is attributed to factors such as reduced solubility, steric hindrance, or the alkyl chain extending beyond the confines of the hydrophobic binding pocket. Therefore, the hexyl group in this compound likely represents a balance between sufficient lipophilicity to engage in hydrophobic interactions and a size that is accommodated by the target's binding site.
Role of the Morpholine (B109124) Ring in Modulating Molecular Interactions
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance potency, modulate physicochemical properties, and improve pharmacokinetic profiles. nih.govnih.gov Its role is multifaceted, stemming from its unique structural and electronic characteristics.
Conformational Flexibility and its Influence on Bioactivity
The morpholine ring typically adopts a chair conformation, which is flexible and can exist as two rapidly interconverting chair forms. nih.gov However, the presence of a substituent on the nitrogen atom can lead to a preference for either an equatorial or axial conformation. Spectroscopic studies have identified the stable equatorial and axial NH conformations in the chair form of morpholine. acs.org The preferred conformation in a biological context can be crucial for orienting other parts of the molecule for optimal interaction with a receptor. nih.gov
For instance, in certain BACE-1 inhibitors, the synclinal relationship between the endocyclic oxygen and the first exocyclic carbon atoms was identified as the preferred conformation of the morpholine ring in solution. nih.gov This specific orientation correctly positions other substituents for interaction with the enzyme's active site. nih.gov The flexible nature of the morpholine ring in this compound allows it to act as a scaffold, directing the appended hexyl chain and ethylamine (B1201723) linker into favorable positions for target engagement. acs.org
Impact of Substitutions within the Morpholine Moiety on Ligand Efficacy
Substitutions on the morpholine ring can significantly impact a ligand's efficacy by altering its size, shape, polarity, and hydrogen-bonding capabilities. Structure-activity relationship studies of pyrimidine-4-carboxamide (B1289416) inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) revealed that replacing a morpholine substituent with a more hydrophobic piperidine (B6355638) was tolerated, while a 3,3-difluoropiperidine (B1349930) led to a twofold increase in potency. acs.org This suggests that both steric bulk and electronic effects within this region of the binding pocket are important.
Conversely, in the same study, replacing the morpholine with a dimethylamine (B145610) group also increased activity twofold, indicating that in some cases, the polarity of the morpholine might be suboptimal or it could create steric hindrance. acs.org Furthermore, the introduction of a hydroxyl group to a pyrrolidine (B122466) ring that replaced the morpholine resulted in a significant increase in potency while reducing lipophilicity. nih.govnih.gov This highlights the potential for the morpholine oxygen to participate in hydrogen bonding, an interaction that can be fine-tuned with appropriate substitutions.
Influence of the Ethylamine Linker on Positional and Spacing Requirements for Target Engagement
The ethylamine linker in this compound serves as a crucial spacer, connecting the morpholine ring and the hexyl chain. The length and flexibility of this linker are critical for correctly positioning the two terminal groups for simultaneous and optimal interaction with their respective binding sites on a biological target.
The two-carbon length of the ethylamine linker in this compound provides a degree of rotational freedom, allowing the morpholine and hexyl moieties to adopt a range of spatial orientations. This flexibility can be advantageous for binding to targets with less defined or more accommodating binding sites. However, for targets requiring a more rigid conformation, a more constrained linker might be necessary to lock the molecule into a bioactive conformation and minimize the entropic penalty upon binding. The protonatable nitrogen of the ethylamine linker is also a key feature, as it can participate in ionic interactions or hydrogen bonds with acidic residues in the receptor's binding pocket, a common and significant contributor to binding affinity.
Comparative Structure-Activity Studies with Analogues and Derivatives
To further elucidate the structure-activity relationship of molecules containing morpholine and alkyl amine substituents, it is insightful to examine related series of compounds where these moieties have been systematically varied.
Insights from Pyrimidine-4-Carboxamide Inhibitors Featuring Morpholine and Alkyl Amine Substituents
A comprehensive study on a series of pyrimidine-4-carboxamide inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) provides valuable data for understanding the impact of morpholine and alkyl amine substituents on inhibitory activity. nih.govacs.orgnih.gov
In this series, the morpholine ring was evaluated as a substituent (R3) on the pyrimidine (B1678525) core. The study found that substitution of the morpholine for other cyclic amines or acyclic amines had a significant impact on potency.
| Compound | R3 Substituent | pIC50 | Key Insight |
|---|---|---|---|
| - | Morpholine | - | Baseline compound |
| 71 | Piperidine | Tolerated | Increased hydrophobicity is acceptable. acs.org |
| 72 | 3,3-Difluoropiperidine | Increased potency (2-fold) | Electronic modification of the ring can be beneficial. acs.org |
| 81 | Dimethylamine | Increased potency (2-fold) | Smaller, less polar groups may be preferred to avoid steric clash or unfavorable polarity. acs.org |
| 87 | Pyrrolidine | Increased potency (~4-fold) | A smaller ring system is more effective. acs.org |
| 89 | (S)-3-Hydroxypyrrolidine | Significantly increased potency (10-fold in optimized scaffold) | Introduction of a hydrogen-bonding group and reduced lipophilicity are highly favorable. nih.govnih.gov |
These findings demonstrate that while the morpholine ring is a viable substituent, its replacement with other groups can lead to substantial improvements in activity. The observation that a smaller, more polar, and hydrogen-bond-accepting substituent like (S)-3-hydroxypyrrolidine dramatically increases potency suggests that the binding pocket for this part of the molecule is sensitive to both size and polarity. The increased activity with dimethylamine also points towards a potential steric or polarity issue with the larger morpholine ring in this specific target. acs.org
This comparative analysis underscores the principle that even seemingly subtle changes to a molecule's structure can have profound effects on its biological activity. The insights gained from these analogues can guide the future design of more potent inhibitors.
Pharmacomodulations Around Cannabinoid Receptors and the Effect of the 2-(Morpholin-4-yl)ethyl Group
The 2-(morpholin-4-yl)ethyl group is a significant structural moiety found in various pharmacologically active compounds, including ligands for cannabinoid receptors. Its influence on binding affinity and functional activity is particularly evident in the well-characterized indole-derived cannabinoid ligand, AM-630. wikipedia.org
AM-630, or 6-Iodopravadoline, is a potent and selective inverse agonist for the cannabinoid receptor 2 (CB2). wikipedia.orgtocris.com In this molecule, the 2-(morpholin-4-yl)ethyl group is attached to the N1 position of the indole (B1671886) core. This substitution is a key determinant of its activity. Structure-activity relationship studies have shown that the nature of the substituent at this position influences the ligand's interaction with both CB1 and CB2 receptors.
AM-630 demonstrates significant selectivity for the CB2 receptor, with a binding affinity (Ki) of 32.1 nM, making it 165 times more selective for CB2 over the CB1 receptor. wikipedia.orgtocris.com At the CB1 receptor, it acts as a weak partial agonist or antagonist. wikipedia.orgresearchgate.net The presence of the morpholine ring, a common pharmacophore in medicinal chemistry, contributes to the molecule's physicochemical properties, which can influence solubility and receptor interaction. nih.govsci-hub.se
The behavior of AM-630 has been described as that of a protean ligand, meaning its functional output can change depending on the constitutive activity of the receptor system. nih.govnih.gov In cells with high basal CB2 receptor activity, it behaves as an inverse agonist, reducing the receptor's intrinsic signaling. nih.gov However, in systems where the receptor's constitutive activity has been reduced, it can act as a neutral antagonist. nih.govnih.gov This complex pharmacology highlights the subtle but critical role of the N1-substituted 2-(morpholin-4-yl)ethyl group in modulating the conformational state of the CB2 receptor.
| Compound | Structure | Target Receptor(s) | Binding Affinity (Ki) | Functional Activity |
| AM-630 | 1-[2-(Morpholin-4-yl)ethyl]-2-methyl-3-(4-methoxybenzoyl)-6-iodoindole | CB2, CB1 | CB2: 31.2 - 32.1 nM wikipedia.orgtocris.comCB1: ~5300 nM (165x less than CB2) wikipedia.orgresearchgate.net | CB2: Potent Inverse Agonist / Protean Ligand wikipedia.orgnih.govCB1: Weak Partial Agonist / Antagonist wikipedia.orgresearchgate.net |
SAR of Histone-Competitive Inhibitors with Cyclic and Linear Amine Side Chains
Histone deacetylase (HDAC) inhibitors are a class of epigenetic modulators with a well-established pharmacophore model, typically consisting of three parts: a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the enzyme's active site, a linker region that occupies the enzyme's channel, and a "cap" group that interacts with residues on the surface of the enzyme. nih.govnih.gov The structure of this compound, with its linear hexyl chain and cyclic amine terminus, can be analyzed within this framework, where the amine moiety would function as a cap group.
The cap group plays a crucial role in determining the inhibitor's potency and isoform selectivity. nih.govmdpi.com Modifications to this part of the molecule can lead to significant changes in biological activity. Structure-activity relationship (SAR) studies have explored various cap groups, including those with cyclic and linear amine side chains, to optimize interactions with the diverse surfaces of different HDAC isoforms. mdpi.comnih.gov
For instance, in the development of cyclic tetrapeptide-based HDAC inhibitors, the nature of the side chains (acting as cap groups) is critical for potency and selectivity. nih.gov Aromatic side chains at certain positions can be favorable for inhibiting Class I HDACs, while their presence at other positions can decrease potency. nih.gov The complexity and conformational restriction of macrocyclic cap groups can enable numerous interactions with the enzyme surface, potentially leading to higher isoform selectivity. nih.gov
The inclusion of a basic amine in the cap group, such as the morpholine in this compound, can provide a key interaction point. The morpholine ring is a versatile scaffold in medicinal chemistry, often used to improve pharmacokinetic properties and provide specific interactions with molecular targets. nih.govresearchgate.net The combination of a flexible linear alkyl chain (the hexyl group) as a linker and a conformationally defined cyclic amine (morpholine) as a cap group represents a common strategy in designing enzyme inhibitors. The optimal length of the linker and the nature of the cap group are key variables in achieving potent and selective HDAC inhibition.
| General SAR Principle for HDAC Inhibitor Cap Groups | Structural Feature | Effect on Activity |
| Surface Recognition | Large, complex, or macrocyclic cap groups | Can increase interactions with surface residues, often leading to improved isoform selectivity. nih.gov |
| Side Chain Composition | Aromatic vs. Aliphatic side chains | The nature of the side chain is critical; specific aromatic or hydrophobic residues can enhance or decrease potency against certain HDAC isoforms. nih.gov |
| Basic Moieties | Inclusion of cyclic or linear amines (e.g., morpholine) | Can serve as key hydrogen bond acceptors/donors and influence physicochemical properties like solubility. nih.govresearchgate.net |
| Linker Length | Length of the alkyl chain connecting ZBG and Cap Group | Optimal linker length is crucial for correctly positioning the other two components within the enzyme's active site and surface. |
Considerations of Lysosomotropic Properties in Basic Amine Analogues
Lysosomotropism is the tendency of certain compounds to accumulate within lysosomes, the acidic organelles responsible for cellular degradation. nih.govresearchgate.net This phenomenon is a key consideration for basic amine analogues like this compound, as it is primarily driven by specific physicochemical properties inherent to such molecules. The mechanism behind this accumulation is known as "pH partitioning" or "ion trapping". nih.govplos.org
The process begins with the un-ionized, lipophilic form of a weakly basic compound diffusing across the cell membrane into the cytosol (pH ~7.4) and subsequently across the lysosomal membrane. plos.org Upon entering the acidic lumen of the lysosome (pH ~4.5-5.0), the basic amine group becomes protonated. nih.gov This newly formed cation is more hydrophilic and less membrane-permeable, effectively trapping it inside the organelle. plos.orgnih.gov This trapping creates a steep concentration gradient, driving further diffusion of the un-ionized drug into the lysosome, leading to significant accumulation that can be orders of magnitude higher than in the cytosol. nih.gov
Two primary physicochemical properties govern a compound's potential for lysosomotropism:
Basicity (pKa): The compound must be a weak base. A basic pKa in the range of 6.5 to 11 is generally considered optimal for a compound to be substantially ionized at lysosomal pH while remaining partially un-ionized at cytosolic pH. nih.govnih.gov
Lipophilicity (logP/clogP): The compound must be sufficiently lipophilic (fat-soluble) in its neutral state to passively diffuse across lipid membranes. A calculated logP (clogP) value greater than 2 is often associated with lysosomotropic compounds. nih.govnih.gov
| Physicochemical Property | Role in Lysosomotropism | Favorable Range for Accumulation |
| Basicity (pKa) | Determines the ionization state of the molecule in different pH compartments. A basic amine group gets protonated in the acidic lysosome. plos.org | pKa > 6.5 nih.gov |
| Lipophilicity (logP) | Enables the neutral form of the drug to permeate lipid bilayers (cell and lysosomal membranes). plos.org | logP > 2 nih.gov |
| Molecular State | The compound must exist as a membrane-permeable, un-ionized base that can become a membrane-impermeable, ionized acid upon protonation. nih.gov | Weakly basic amine nih.gov |
Mechanistic Investigations of Molecular Interactions in Vitro and Cellular Contexts
General Mechanisms of Action: Interaction with Enzymes, Receptors, and Other Proteins
Morpholine (B109124) derivatives are known to interact with a wide array of biological macromolecules, including enzymes and receptors, thereby modulating their function. nih.govsemanticscholar.orgacs.org The specific interactions are largely dictated by the nature of the substituents on the morpholine ring.
Enzyme Inhibition: Morpholine-containing compounds have been identified as inhibitors of various enzymes. For instance, certain morpholine-based chalcones are potent inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), with some exhibiting IC50 values in the nanomolar and low micromolar range, respectively. nih.govtandfonline.com The morpholine moiety in these inhibitors often plays a crucial role in binding to the enzyme's active site. nih.gov For example, in some enzyme-inhibitor complexes, the morpholine ring can orient the molecule within the active site cavity. researchgate.net Other enzymes targeted by morpholine derivatives include fungal Δ14 reductases and enzymes involved in ergosterol biosynthesis. researchgate.net
Receptor Modulation: The structural similarity of some morpholine derivatives to endogenous ligands allows them to interact with various receptors. nih.gov They have been shown to modulate the activity of neurotransmitter receptors, such as histamine H3 receptors and metabotropic glutamate receptor 2 (mGlu2). nih.gov In many cases, the morpholine ring is incorporated to enhance the pharmacokinetic properties of the molecule, including its ability to cross the blood-brain barrier. acs.orgnih.gov
Interaction with Other Proteins: Beyond enzymes and receptors, morpholine-containing compounds can interact with other proteins. For example, they have been investigated as modulators of proteins involved in neurodegenerative diseases, such as those in the PI3K/mTOR signaling pathway. acs.orgnih.gov
By interacting with key proteins like kinases and receptors, morpholine derivatives can modulate various intracellular signaling pathways. acs.org For instance, the inhibition of PI3K and mTOR by certain morpholine-containing compounds can impact pathways crucial for cell growth, proliferation, and survival. acs.orgnih.gov Antidepressant actions of some compounds are thought to be mediated through the upregulation of pathways like the Wnt/β-catenin pathway, which is involved in cell proliferation and synaptic plasticity. nih.gov Given the prevalence of morpholine in central nervous system (CNS) drug discovery, it is plausible that compounds like Hexyl[2-(morpholin-4-yl)ethyl]amine could influence neuronal signaling pathways. acs.orgacs.org
The potential for covalent bond formation between a small molecule and a biological macromolecule is a critical aspect of its mechanism of action. The secondary amine in this compound presents a potential site for covalent modification of proteins. cardiff.ac.uk The ε-amino group of lysine residues in proteins is a common target for modification by reactive small molecules. acs.org Chemical modifications involving primary and secondary amines can occur under physiological conditions. acs.orgnih.govnih.gov While direct evidence for covalent adduct formation by this compound is not available, the reactivity of its amine functional group suggests this as a possible mechanism of interaction with proteins, potentially leading to irreversible inhibition or modulation of their function. cardiff.ac.ukresearchgate.net
Detailed Characterization of Non-Covalent Interactions, Including Hydrogen Bonding and π-Stacking
Non-covalent interactions are fundamental to the binding of small molecules to their biological targets. For this compound, both hydrogen bonding and, in a broader context of its derivatives, π-stacking are likely to be important.
Hydrogen Bonding: The morpholine ring contains both a hydrogen bond donor (the N-H group of the secondary amine) and a hydrogen bond acceptor (the oxygen atom and the nitrogen atom). nih.govresearchgate.net The oxygen atom of the morpholine ring can participate in hydrogen bonding interactions with suitable donor groups on a protein, such as the amide protons of the peptide backbone or the side chains of amino acids like tyrosine, serine, or threonine. researchgate.net The secondary amine can also form hydrogen bonds, acting as a donor. libretexts.org The ability of amines to form hydrogen bonds with water is also crucial for their solubility. libretexts.org The hydrogen-bond basicity of secondary amines has been systematically studied and is influenced by steric and electronic effects. rsc.org
π-Stacking: While this compound itself lacks an aromatic ring and therefore cannot directly participate in π-stacking, many biologically active morpholine derivatives incorporate aromatic moieties. nih.govresearchgate.netacs.orgmdpi.com In such cases, π-stacking interactions between the aromatic ring of the morpholine derivative and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein's binding site can contribute significantly to the binding affinity and specificity. mdpi.comrsc.org These interactions are crucial for stabilizing the ligand-protein complex. acs.org
Methodologies for Identifying Molecular Targets and Validating Interactions in Cell-Free Systems
Identifying the specific molecular targets of a compound is a key step in understanding its mechanism of action. A variety of in vitro and cell-free methods are employed for this purpose.
Direct Biochemical Methods:
Affinity Chromatography: This is a classic technique where the small molecule is immobilized on a solid support to "pull down" its binding partners from a cell lysate. acs.orgnih.gov
Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that a small molecule binding to a protein can alter its stability and susceptibility to proteolysis. acs.org
Genetic and Genomic Approaches: While primarily used in cellular contexts, these approaches can inform cell-free validation studies. They involve identifying genetic modifiers that either enhance or suppress the effects of a small molecule. pharmafeatures.com
Computational Inference: Computational methods can predict potential targets by analyzing gene expression data and comparing it to the profiles of known small molecules. pharmafeatures.combroadinstitute.org
Validation of Interactions: Once potential targets are identified, the interactions must be validated in cell-free systems.
Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity between a ligand and a target protein in real-time.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing thermodynamic parameters of the interaction.
Enzyme Inhibition Assays: For enzymatic targets, direct measurement of the compound's effect on enzyme activity is a primary validation method. ucl.ac.uk
Table 1: Methodologies for Molecular Target Identification
| Methodology | Principle | Application |
|---|---|---|
| Affinity Chromatography | Immobilized ligand captures binding proteins from a lysate. acs.orgnih.gov | Identification of direct binding partners. |
| DARTS | Ligand binding alters protein stability against proteolysis. acs.org | Identification of target proteins. |
| Computational Inference | Comparison of gene expression profiles with known compounds. pharmafeatures.combroadinstitute.org | Prediction of potential targets and pathways. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor chip. | Determination of binding kinetics and affinity. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes during a binding event. | Determination of thermodynamic parameters of binding. |
Studies on Cellular Permeation and Intracellular Localization Mechanisms (excluding distribution in human organs)
The ability of a compound to cross the cell membrane and localize to specific intracellular compartments is crucial for its biological activity.
Cellular Permeation: The physicochemical properties of this compound, being a weakly basic amine, suggest that it can permeate cell membranes. nih.gov The neutral, unionized form of the molecule is more lipid-soluble and can diffuse across the lipid bilayer. nih.gov The cellular uptake of amine-containing compounds can be an energy-dependent process and may involve endocytic pathways. nih.gov For some tertiary amines, uptake may be facilitated by amine/H+ antiport systems at the plasma membrane. nih.gov
Intracellular Localization: Due to its basic nature, this compound is likely to accumulate in acidic organelles, such as lysosomes, through a process known as ion trapping or pH partitioning. nih.gov In the acidic environment of the lysosome, the amine becomes protonated, which renders it less membrane-permeable and effectively traps it within the organelle. nih.gov The uptake of nanoparticles into cells can occur through various endocytotic mechanisms, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. beilstein-journals.orgyoutube.com While not a nanoparticle, the principles of endocytic uptake can also apply to small molecules, particularly if they aggregate or are transported via carrier proteins. researchgate.net The intracellular trafficking of such compounds can involve the endoplasmic reticulum and Golgi apparatus in the process of exocytosis. nih.gov
Advanced Research Applications and Patent Landscape Analysis
Development of Chemical Probes and Tool Compounds for Biological Pathway Elucidation
Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing researchers to study its function within complex biological systems. acs.org These "tool compounds" are crucial for validating drug targets and understanding the intricate networks of biological pathways. biosolveit.denih.gov The development of such probes is a critical step in translating basic biological research into new therapeutic strategies. consensus.app
While direct research on Hexyl[2-(morpholin-4-yl)ethyl]amine as a chemical probe is not extensively documented, its structure, featuring both a lipophilic hexyl group and a polar morpholine (B109124) moiety, presents characteristics that are often sought in the design of such tools. The morpholine ring, in particular, is a "privileged pharmacophore" in medicinal chemistry, known for its ability to interact with biological targets and improve the pharmacokinetic properties of a molecule. nih.govnih.gov The development of tool compounds often begins with screening libraries of diverse small molecules to identify initial "hits" that can be optimized for potency and selectivity. biosolveit.de Given its structural features, this compound could be a candidate for such screening campaigns aimed at discovering novel probes for uncharacterized biological pathways. nih.gov
Contributions to Principles of Drug Discovery and Medicinal Chemistry
The journey of a chemical compound from initial discovery to a therapeutic agent is underpinned by the principles of medicinal chemistry. This field focuses on designing and synthesizing compounds with optimal efficacy and safety. The morpholine heterocycle is a common feature in many approved drugs, valued for its advantageous metabolic and physicochemical properties. nih.govresearchgate.net
Application as Inhibitors of Specific Enzymes (e.g., NAPE-PLD, Syk Kinase)
NAPE-PLD Inhibition: The enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key player in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. nih.govwikipedia.org Inhibition of NAPE-PLD is a therapeutic strategy for modulating emotional behavior and other physiological processes. nih.govnih.gov In a notable high-throughput screening campaign to identify new NAPE-PLD inhibitors, researchers screened approximately 350,000 compounds. nih.gov This effort led to the discovery of LEI-401, a potent and brain-active NAPE-PLD inhibitor. nih.govnih.gov The optimization of the initial hit compound involved modifications to a morpholine ring, highlighting the importance of this structural motif in achieving high potency. nih.gov Although this compound itself was not identified as the final lead compound, the study underscores the relevance of amine and morpholine-containing structures in the search for novel enzyme inhibitors.
Exploration as Sirtuin-Modulating Compounds and Their Molecular Effects
Sirtuins are a family of NAD+-dependent enzymes that play crucial roles in a wide array of cellular processes, including metabolism, DNA repair, and aging. nih.govnih.gov As such, they are considered important therapeutic targets for a range of diseases, from metabolic disorders to neurodegeneration and cancer. nih.gov The development of small molecules that can either activate or inhibit sirtuin activity is an active area of research. nih.govnih.gov
Sirtuin modulators have been identified from various chemical classes, including indole (B1671886) derivatives like EX-527, a well-known SIRT1 inhibitor. nih.govnih.gov The discovery process often relies on high-throughput screening of chemical libraries to find compounds that alter sirtuin activity. nih.gov While there is no specific data linking this compound to sirtuin modulation, its structural components are present in other bioactive molecules. The search for novel sirtuin modulators is ongoing, with compounds like Sirtuin modulator 4 being investigated for their potential therapeutic benefits. medchemexpress.com
Interdisciplinary Applications in Materials Science and Analytical Chemistry (e.g., chemosensors)
The unique properties of morpholine-containing compounds extend beyond biology into materials science and analytical chemistry. The morpholine moiety, with its nitrogen and oxygen atoms, is an excellent chelating agent for metal ions. This property has been exploited in the development of chemosensors, which are molecules designed to detect and signal the presence of specific analytes. ingentaconnect.comnih.gov
For instance, researchers have developed fluorescent chemosensors based on rhodamine-morpholine conjugates for the selective detection of copper (Cu2+) and mercury (Hg2+) ions. ingentaconnect.commdpi.com These sensors exhibit a color change or a "turn-on" fluorescence response upon binding to the target metal ion. nih.govmdpi.com Similarly, polymers containing morpholine have been used to coat quartz crystal microbalance (QCM) sensors for the selective analysis of Cu2+ in aqueous solutions. scispace.com The amine and morpholine groups in this compound provide potential sites for interaction and chelation, suggesting its possible utility as a component in the design of new chemosensors or as a functional group for modifying material surfaces.
Analysis of Patent Trends and Intellectual Property Landscape for Advanced Amine Compounds
The patent landscape for advanced amine compounds is diverse, reflecting their wide range of applications. Patents for morpholine derivatives cover various therapeutic uses, including as antidepressants. nih.govgoogle.com The core structure of the morpholine ring is frequently claimed in patents for new pharmaceutical compositions due to its favorable properties. nih.govgoogle.com
Intellectual property in this area also extends to industrial applications. For example, patents exist for amine-based absorbents used in carbon capture technologies. A search of patent databases reveals numerous filings for compounds containing the morpholine scaffold for a variety of uses, from medicinal chemistry to materials. google.com While specific patents covering the exact structure of this compound for these advanced applications are not prominent, the general trend indicates a strong and continuing interest in the commercial development of novel morpholine and advanced amine compounds.
Q & A
Q. Basic Research Focus
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretches at 1643 cm⁻¹ in Schiff base analogs, tertiary amine C-N stretches at 1250–1350 cm⁻¹) .
- NMR :
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 308.7 for compound 5a) confirm molecular weight .
Advanced Consideration
Contradictions in spectral data (e.g., unexpected splitting in ¹H NMR due to rotamers or hydrogen bonding) require advanced techniques like variable-temperature NMR or 2D-COSY/HSQC to resolve .
How can crystallographic data resolve structural ambiguities in this compound derivatives?
Advanced Research Focus
Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. For example:
- Crystal System : Monoclinic (P21) with Z = 4 for (E)-Schiff base analogs .
- Key Parameters :
- Software Tools : SHELX for refinement (Rint < 0.12) and WinGX/ORTEP for visualization .
Data Contradiction Analysis
Discrepancies between computational (e.g., DFT-optimized) and experimental bond lengths (e.g., C–N vs. C=N) may arise from crystal packing forces. Validate with Hirshfeld surface analysis .
What methodological strategies address contradictory spectroscopic data in morpholine-containing compounds?
Q. Advanced Research Focus
- Case Study : IR spectra of compound 5d show unexpected C=O stretches (δ 1680 cm⁻¹), suggesting keto-enol tautomerism. Resolution involves:
- Multi-Technique Validation : Cross-validate NMR and MS data with HPLC (e.g., C18 column, acetonitrile/water gradient) to detect impurities .
How can molecular docking predict the bioactivity of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
